Lithium (diphenylphosphanyl)methanide
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Overview
Description
Lithium (diphenylphosphanyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to two diphenylphosphanyl groups. This compound is of significant interest in organometallic chemistry due to its unique structural and electronic properties, which make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium (diphenylphosphanyl)methanide can be synthesized through the lithiation of bis(diphenylphosphanyl)methane. This process typically involves the reaction of bis(diphenylphosphanyl)methane with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: Lithium (diphenylphosphanyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon or carbon-heteroatom bonds.
Complex Formation: It can form complexes with transition metals, where the diphenylphosphanyl groups act as ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include electrophiles like alkyl halides, carbonyl compounds, and transition metal salts. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with alkyl halides can produce substituted phosphanyl derivatives .
Scientific Research Applications
Lithium (diphenylphosphanyl)methanide has a wide range of applications in scientific research, including:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique modes of action.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which lithium (diphenylphosphanyl)methanide exerts its effects involves its ability to act as a strong nucleophile and form stable complexes with various electrophiles. The diphenylphosphanyl groups can coordinate to metal centers, facilitating the formation of metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Bis(diphenylphosphanyl)methane: A precursor to lithium (diphenylphosphanyl)methanide, it also forms complexes with metals but lacks the nucleophilic lithium center.
Lithium diphenylphosphide: Another organolithium compound with similar reactivity but different structural properties.
Diphenylphosphanyl-substituted Grignard reagents: These compounds share similar nucleophilic properties but use magnesium instead of lithium as the metal center.
Uniqueness: this compound is unique due to its combination of a nucleophilic lithium center and two diphenylphosphanyl groups, which provide both nucleophilic and coordinating properties. This dual functionality makes it a versatile reagent in various chemical transformations and applications .
Properties
CAS No. |
62263-69-8 |
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Molecular Formula |
C13H12LiP |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
lithium;methanidyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H12P.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI Key |
KSCXQUISXBCBKV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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